1-Isopropyl-4-(2-nitroethyl)benzene
Description
1-Isopropyl-4-(2-nitroethyl)benzene (CAS: 42139-37-7) is a nitro-substituted aromatic compound with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol . It is also known as 4-isopropyl-β-nitrostyrene, featuring a nitroethyl (–CH₂NO₂) group para to an isopropyl substituent on a benzene ring. Its synthesis typically involves the reduction of nitrostyrene intermediates using NaBH₄ in the presence of silica gel and solvents like 2-propanol/chloroform . Key spectral data include:
- IR (neat): 3063, 3031 (C–H stretching), 1555, 1380 cm⁻¹ (asymmetric/symmetric NO₂ stretching) .
- ¹H-NMR (CDCl₃): δ 5.44 (2H, s, CH₂–NO₂), 7.45–7.50 (5H, m, aromatic protons) .
This compound serves as a precursor in peptide synthesis via nitroalkylation reactions with amino esters (e.g., isopropyl L-alaninate), yielding products with applications in pharmaceuticals .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-(2-nitroethyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15NO2/c1-9(2)11-5-3-10(4-6-11)7-8-12(13)14/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
NCLGSVWFMXPWBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitroalkene Intermediate Route via Henry Reaction (Nitroaldol Condensation)
A common synthetic strategy involves the condensation of para-isopropylbenzaldehyde with nitromethane under basic or catalytic acidic conditions to form a nitroalkene intermediate, which can then be reduced or further manipulated to yield the target compound.
-
- Mix para-isopropylbenzaldehyde with excess nitromethane.
- Add a catalytic amount of ammonium acetate or other mild acid/base catalyst.
- Heat the mixture (e.g., 60 °C) for several hours (e.g., 4 h) under ultrasound or stirring.
- Evaporate excess nitromethane under reduced pressure.
- Purify the crude nitroalkene by column chromatography (e.g., petroleum ether/ethyl acetate 30:1 v/v).
-
- This nitroalkene can be further reduced to 1-Isopropyl-4-(2-nitroethyl)benzene by catalytic hydrogenation or chemical reduction.
Reduction of Nitroalkene to Nitroalkane
-
- Use iridium-catalyzed hydrogenation or other transition metal catalysts.
- Conditions: mild temperature, hydrogen atmosphere.
- This step converts the nitroalkene double bond to the nitroethyl side chain, yielding the target compound.
Direct Nitroalkylation Using Nitroalkyl Halides or Equivalents
- Alternative routes involve nucleophilic substitution or alkylation using 2-nitroethyl halides or related reagents on para-isopropylbenzene derivatives.
- These methods are less commonly reported but may be feasible with appropriate base and solvent systems.
Research Data and Reaction Conditions Summary
Analytical and Purification Techniques
-
- Column chromatography using petroleum ether/ethyl acetate mixtures is standard.
- Recrystallization may be employed for solid intermediates or products.
-
- IR spectroscopy to confirm nitro group presence (strong bands near 1555 cm⁻¹).
- $$^{1}H$$-NMR to verify aromatic and nitroethyl protons.
- Mass spectrometry to confirm molecular weight.
- Melting point determination for solids.
Summary of Key Findings
- The Henry reaction between para-isopropylbenzaldehyde and nitromethane is a reliable method to access nitroalkene intermediates.
- Subsequent reduction steps (catalytic or chemical) efficiently convert nitroalkenes to the desired this compound.
- Reaction conditions are mild, and purification is straightforward, making the process suitable for laboratory and potential scale-up synthesis.
- The use of iridium catalysts offers chemoselectivity and efficiency in reduction steps.
- Sodium borohydride reduction provides a practical alternative with common reagents.
Chemical Reactions Analysis
1-Isopropyl-4-(2-nitroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles to form substituted products.
Common reagents used in these reactions include nitric acid, sulfuric acid, and hydrogen gas. Major products formed from these reactions include amines and various substituted benzene derivatives.
Scientific Research Applications
1-Isopropyl-4-(2-nitroethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-(2-nitroethyl)benzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, depending on the specific molecular targets involved .
Comparison with Similar Compounds
1-Ethyl-4-isobutylbenzene (C₁₂H₁₈)
- Structural Similarity: Contains an ethyl and isobutyl group on the benzene ring but lacks the nitro functionality .
- Molecular Weight: 162.27 g/mol (lighter due to absence of nitro group).
- Reactivity: The isobutyl group is electron-donating, activating the ring toward electrophilic substitution, unlike the electron-withdrawing nitroethyl group in the target compound.
- Applications: Primarily used as a hydrocarbon solvent or intermediate in organic synthesis .
1-Isopropyl-4-methyl-2-((4-nitrobenzyl)oxy)benzene (C₁₇H₁₉NO₃)
- Structural Difference: Features a nitrobenzyloxy (–O–CH₂–C₆H₄–NO₂) substituent instead of nitroethyl .
- Molecular Weight: 285.34 g/mol (higher due to the larger substituent).
- Reactivity: The nitro group on the benzyloxy moiety is resonance-stabilized, while the ether linkage introduces steric hindrance.
- Spectral Data: Expected IR peaks for ether (C–O–C, ~1100 cm⁻¹) and nitro (1550–1380 cm⁻¹) groups .
1-Isopropyl-4-(perfluoroprop-1-en-2-yl)benzene (C₁₁H₇F₅)
- Structural Feature: Contains a fluorinated propenyl group (–CF₂–CF=CF₂) instead of nitroethyl .
- Molecular Weight: 234.05 g/mol (higher due to fluorine atoms).
- Electronic Effects: The strong electron-withdrawing nature of fluorine alters ring reactivity differently than nitroethyl.
- Synthesis: Requires PdI₂ and DPPP catalysts at elevated temperatures (100°C) .
1-Isopropoxy-4-nitrobenzene (C₉H₁₁NO₃)
- Structural Contrast: Nitro group is directly attached to the benzene ring, paired with an isopropoxy (–O–CH(CH₃)₂) group .
- Molecular Weight: 197.19 g/mol.
- Reactivity: The nitro group activates the ring toward nucleophilic aromatic substitution, while the isopropoxy group donates electrons via resonance.
Q & A
Basic: What synthetic methodologies are established for 1-Isopropyl-4-(2-nitroethyl)benzene, and how do their yields and conditions compare?
Methodological Answer:
Two primary routes are documented:
- NaBH₄ Reduction : Nitrostyrene derivatives are reduced using NaBH₄ in a 2-propanol/chloroform solvent system at room temperature. This method avoids high temperatures and hazardous reagents but requires precise control of NaBH₄ addition to prevent side reactions. Post-reduction, diluted HCl is used to decompose excess NaBH₄ .
- Asymmetric Henry Reaction : (2-Nitroethyl)benzene intermediates are synthesized via Shibasaki’s asymmetric Henry reaction using a lanthanum-(R)-binaphthol catalyst and ethyl glyoxalate. This route achieves enantioselectivity but involves multi-step protection/deprotection sequences, yielding 26% overall .
Comparison Table:
Basic: Which spectroscopic techniques are prioritized for structural validation of this compound?
Methodological Answer:
- IR Spectroscopy : The nitro group (NO₂) is confirmed via asymmetric (1555 cm⁻¹) and symmetric (1380 cm⁻¹) stretching vibrations. Aromatic C-H stretches (3031–3063 cm⁻¹) and alkyl C-H (2850–2960 cm⁻¹) further validate the structure .
- ¹H NMR : Key signals include:
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ at m/z 206.1312 (calculated for C₁₁H₁₅NO₂).
Advanced: How does the nitro group influence the compound’s reactivity in organocatalytic applications?
Methodological Answer:
The nitro group acts as a strong electron-withdrawing group, polarizing the ethyl bridge and enhancing electrophilicity. This facilitates nucleophilic attacks in Michael additions or cycloadditions. In asymmetric catalysis (e.g., Henry reaction), the nitro group stabilizes transition states via hydrogen bonding with chiral catalysts, improving enantiomeric excess (ee) . Computational studies (DFT) suggest that steric hindrance from the isopropyl group directs regioselectivity in multi-component reactions .
Advanced: What computational strategies model substituent effects on the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimizes geometry and calculates frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity, with electron density localized on the nitroethyl group .
- Molecular Dynamics (MD) : Simulates solvation effects in polar solvents (e.g., DMSO), showing preferential solvation around the nitro group.
- NIST Data : Benchmarks experimental vs. computed IR/NMR spectra to validate force fields .
Advanced: How is this compound applied in PROTAC synthesis for targeted protein degradation?
Methodological Answer:
The nitroethyl moiety serves as a linker in PROTACs (Proteolysis-Targeting Chimeras) due to its rigidity and metabolic stability. In one protocol:
Functionalization : The nitro group is reduced to an amine (NH₂) via catalytic hydrogenation.
Conjugation : The amine links E3 ligase ligands (e.g., thalidomide analogs) to target protein binders.
Pharmacokinetic Optimization : Isopropyl substitution improves lipophilicity (logP ~3.2), enhancing blood-brain barrier penetration .
Key Data:
| Property | Value | Method |
|---|---|---|
| logP | 3.2 ± 0.1 | HPLC (C18 column) |
| Metabolic Stability | t₁/₂ = 45 min | Liver microsomes |
Advanced: What strategies resolve contradictions in reported nitro group reduction efficiencies?
Methodological Answer:
Discrepancies arise from solvent polarity and catalyst choice:
- Polar Protic Solvents (e.g., ethanol): Favor nitro-to-amine reduction (90% yield with Pd/C).
- Non-Polar Solvents (e.g., toluene): Stabilize nitroso intermediates, requiring harsher conditions (e.g., LiAlH₄) .
Validation Protocol :
Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:4).
Use GC-MS to detect intermediates (e.g., nitroso derivatives at m/z 189).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
